molecular formula C18H14N4O3 B2460220 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034540-19-5

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2460220
CAS No.: 2034540-19-5
M. Wt: 334.335
InChI Key: YQIDANAEIDHALE-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isoxazole ring, a furan ring, and a pyrazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole ring, followed by the introduction of the furan and pyrazine rings through various coupling reactions. Key steps may include:

    Formation of benzo[d]isoxazole: This can be achieved through cyclization reactions involving ortho-nitrobenzyl derivatives.

    Coupling with furan and pyrazine: Using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the furan and pyrazine rings can be introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Process optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to improve overall efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups in the benzo[d]isoxazole ring can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(benzo[d]isoxazol-3-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to its specific combination of benzo[d]isoxazole, furan, and pyrazine rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(10-13-12-4-1-2-5-15(12)25-22-13)21-11-14-18(20-8-7-19-14)16-6-3-9-24-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIDANAEIDHALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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